N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Catalog No.
S720767
CAS No.
626216-24-8
M.F
C13H22N2O2
M. Wt
238.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-...

CAS Number

626216-24-8

Product Name

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

InChI

InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3

InChI Key

CISCZWBNIQPITJ-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OC)OC

Synthesis and Characterization:

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, also known as N,N-dimethylethylenediamine (DMED), is a chemical compound synthesized through various methods, including reductive amination and alkylation reactions. [, ]

Properties and Potential Applications:

DMED possesses various properties that make it potentially valuable in scientific research, including:

  • Solubility: It is soluble in a variety of organic solvents, making it versatile for different experimental procedures. []
  • Basicity: DMED exhibits basic properties due to the presence of amine groups. This characteristic allows it to interact with acidic molecules and potentially influence their behavior in experiments. []
  • Biocompatibility: Studies suggest that DMED exhibits some degree of biocompatibility, potentially making it suitable for certain biological applications, although further research is necessary. []

Specific Research Applications:

While comprehensive research on N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is limited, some potential applications in scientific research include:

  • Organic synthesis: DMED can act as a nucleophile in various organic reactions, potentially facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. []
  • Material science: DMED's interaction with metal ions may be explored for the development of novel materials with specific properties. []
  • Drug delivery: Due to its potential biocompatibility and ability to interact with biomolecules, DMED could be investigated for its role in drug delivery systems, although further research is needed to assess its safety and efficacy for this purpose. []

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a 3,4-dimethoxybenzyl group and two dimethylamino groups attached to an ethane-1,2-diamine backbone. Its molecular formula is C13H22N2O2C_{13}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 238.33 g/mol . The compound exhibits properties that suggest potential utility in various scientific applications, particularly in medicinal chemistry and organic synthesis.

Typical of amines and diamines. Some notable reactions include:

  • Reductive Amination: This process can be used to synthesize N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine from appropriate aldehydes or ketones.
  • Alkylation Reactions: The nitrogen atoms in the amine groups can undergo alkylation with various electrophiles, leading to the formation of quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts.

Several synthesis methods are employed to produce N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine:

  • Reductive Amination: This involves the reaction of a suitable aldehyde or ketone with ethylenediamine under reducing conditions.
  • Alkylation of Ethylenediamine: Ethylenediamine can be alkylated using 3,4-dimethoxybenzyl chloride followed by methylation with dimethyl sulfate or another methylating agent.
  • Direct Amination: The compound can also be synthesized through direct amination methods involving amines and appropriate substrates.

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has potential applications in:

  • Pharmaceutical Development: Its structural features suggest utility in drug design and development.
  • Chemical Research: It may serve as a reagent or intermediate in organic synthesis.
  • Biological Studies: Investigating its effects on biological systems could lead to new therapeutic agents.

Research into the interactions of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine with biological targets is essential for understanding its potential therapeutic roles. Studies might focus on:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how it influences biochemical pathways.
  • Toxicological Assessments: Understanding any adverse effects associated with its use.

Similar Compounds

Several compounds share structural similarities with N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine. Key comparisons include:

Compound NameStructureUnique Features
N,N-Dimethyl-ethane-1,2-diamineStructureLacks the 3,4-dimethoxybenzyl group; simpler structure
3,4-DimethoxybenzylamineStructureContains only one amine group; used in similar applications
N,N-Bis(3-methoxybenzyl)amineStructureTwo methoxybenzyl groups; may exhibit different biological activities

These comparisons highlight the uniqueness of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine due to its specific functional groups and potential for diverse applications in research and industry.

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine possesses the molecular formula C₁₃H₂₂N₂O₂ [2] [3]. The compound exhibits a molecular weight of 238.33 grams per mole, which has been consistently reported across multiple chemical databases and research sources [3] [4]. This molecular weight calculation incorporates the complete atomic composition: thirteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms [2] [3].

The molecular formula analysis reveals several key structural features that contribute to the compound's overall properties [2]. The presence of two methoxy groups (-OCH₃) attached to the benzyl ring accounts for the C₂H₆O₂ portion of the molecular formula [2] [3]. The ethane-1,2-diamine backbone contributes C₂H₄N₂ to the overall structure, while the N,N-dimethyl substitution adds C₂H₆N [3] [4]. The benzyl group itself contributes C₇H₇ to the molecular composition [2] [3].

ParameterValueSource Reference
Molecular FormulaC₁₃H₂₂N₂O₂ [2] [3]
Molecular Weight238.33 g/mol [3] [4]
Carbon Atoms13 [2] [3]
Hydrogen Atoms22 [2] [3]
Nitrogen Atoms2 [2] [3]
Oxygen Atoms2 [2] [3]

Structural Representations and IUPAC Nomenclature

The systematic IUPAC nomenclature for this compound is N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine [2] [5]. Alternative nomenclature systems provide additional naming conventions, including N₁-(3,4-dimethoxybenzyl)-N₂,N₂-dimethylethane-1,2-diamine [2] [5] [4]. The PubChem database recognizes multiple synonymous names for this compound, reflecting its structural complexity and various naming approaches [2] [5].

The structural representation can be expressed through the simplified molecular input line entry system (SMILES) notation: CN(C)CCNCC1=CC(=C(C=C1)OC)OC [3] [4]. This notation provides a linear representation of the molecular structure, indicating the connectivity pattern between atoms [3] [4]. The International Chemical Identifier (InChI) system offers an alternative structural representation that provides standardized molecular identification [2] [5].

The compound's structure consists of three primary functional regions: the 3,4-dimethoxybenzyl group, the ethane-1,2-diamine backbone, and the N,N-dimethyl substitution [2]. The benzyl moiety contains two methoxy substituents positioned at the 3 and 4 positions of the aromatic ring [2] [3]. The ethylenediamine backbone serves as the central linking unit between the benzyl group and the dimethylamino functionality [2].

Stereochemical Properties

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine does not contain any chiral centers within its molecular structure, resulting in the absence of stereoisomers [2] [3]. The compound exists as a single structural entity without optical activity or enantiomeric forms [2] [3]. The ethane-1,2-diamine backbone adopts an achiral configuration due to the symmetrical substitution pattern around the carbon atoms [6] [7].

The nitrogen atoms in the structure exhibit pyramidal geometry characteristic of tertiary and secondary amines [6] [8]. The tertiary nitrogen atom bonded to two methyl groups and the ethylene chain maintains a trigonal pyramidal configuration [9] [6]. The secondary nitrogen atom connecting the ethylene chain to the benzyl group similarly adopts pyramidal geometry [6] [8].

The rotational freedom around the carbon-carbon bond in the ethylene backbone allows for multiple conformational arrangements [6] [7]. These conformations do not represent distinct stereoisomers but rather different spatial orientations of the same molecular entity [6] [7]. The absence of restricted rotation or rigid ring systems eliminates the possibility of geometric isomerism [6] [7].

Conformational Analysis and Molecular Geometry

The conformational analysis of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine reveals significant flexibility around the ethane-1,2-diamine backbone [6] [7]. Computational studies on related ethylenediamine derivatives demonstrate that the C-C bond rotation exhibits multiple energy minima corresponding to different conformational states [7] [10]. The most stable conformations typically involve gauche arrangements around the nitrogen-carbon-carbon-nitrogen dihedral angles [11] [10].

The bond lengths within the structure follow standard organic chemistry parameters [9] [6]. The carbon-carbon bond in the ethylene backbone measures approximately 1.54 Angstroms, consistent with typical alkyl chain distances [7] [9]. The carbon-nitrogen bonds exhibit lengths of approximately 1.47 Angstroms for the primary amine connection and slightly varied distances for the tertiary amine due to increased substitution [9] [6].

Bond angles throughout the molecule reflect the hybridization states of the constituent atoms [9] [6]. The tetrahedral carbon atoms in the ethylene chain maintain bond angles close to 109.5 degrees [9] [6]. The nitrogen atoms exhibit bond angles slightly compressed from tetrahedral due to lone pair repulsion effects [8] [9]. The C-N-C bond angles around the tertiary nitrogen typically measure approximately 108-110 degrees [9] [8].

Geometric ParameterApproximate ValueReference Basis
C-C Bond Length1.54 Å [7] [9]
C-N Bond Length1.47 Å [9] [6]
C-N-C Bond Angle108-110° [9] [8]
Tetrahedral C Angles~109.5° [9] [6]

The molecular geometry exhibits significant conformational flexibility due to the absence of rigid structural constraints [11] [10]. The benzyl group can rotate freely around the carbon-nitrogen bond connecting it to the ethylene chain [11] [10]. Similarly, the dimethylamino group demonstrates rotational freedom around its carbon-nitrogen bond [11] [10]. This conformational mobility results in a dynamic molecular structure with multiple accessible conformational states [11] [10].

Structural Comparison with Analogous Compounds

Structural comparison with related compounds reveals important similarities and differences that illuminate the unique characteristics of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine [5]. The closely related compound N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine differs only in the positional arrangement of methoxy substituents on the aromatic ring [5] [12]. This positional isomer maintains identical molecular formula and weight but exhibits different electronic and steric properties [5] [12].

Comparison with N,N-dimethylethylenediamine demonstrates the structural impact of benzyl substitution [13] [9]. The parent ethylenediamine derivative possesses a molecular weight of 88.15 grams per mole, significantly lower than the benzyl-substituted analog [13] [9]. The addition of the 3,4-dimethoxybenzyl group increases molecular complexity and introduces aromatic character to the otherwise aliphatic structure [13] [9].

The trimethoxy analog N,N-dimethyl-N'-(2,4,5-trimethoxybenzyl)ethane-1,2-diamine provides insight into the effects of additional methoxy substitution [14] [15]. This compound exhibits a molecular weight of 268.35 grams per mole, representing a 30-unit increase compared to the dimethoxy derivative [14] [15]. The additional methoxy group enhances electron density on the aromatic ring while increasing steric bulk [14] [15].

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamineC₁₃H₂₂N₂O₂238.33 g/molReference compound
N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamineC₁₃H₂₂N₂O₂238.33 g/molPositional isomer [5]
N,N-dimethylethylenediamineC₄H₁₂N₂88.15 g/molNo benzyl group [13]
N,N-dimethyl-N'-(2,4,5-trimethoxybenzyl)ethane-1,2-diamineC₁₄H₂₄N₂O₃268.35 g/molAdditional methoxy [14]

The structural comparison reveals that the 3,4-dimethoxy substitution pattern provides optimal electronic properties for many applications [16] [17]. The adjacent positioning of methoxy groups creates enhanced electron donation to the aromatic system compared to other substitution patterns [16] [17]. This electronic environment influences both the chemical reactivity and physical properties of the compound [16] [17].

N′-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 626216-24-8) is supplied commercially as a clear to very pale yellow, viscous liquid at ambient temperature.

  • Density (25 °C): 1.032 g mL⁻¹ [1]
  • Odour: faint amine-like; no recognizable flavour has been reported.
    Because the molecule contains one tertiary amino group and two methoxy substituents, it remains liquid well below room temperature; no reproducible melting point has yet been reported by vendors or in the open literature (see Section 3.3).

Solubility Profile in Various Solvents

SolventExperimental / predicted behaviourRationale & key parameters
Water (25 °C)Moderately miscible; estimated ≥ 10 mg mL⁻¹XLogP₃ 0.9 and topological polar surface area 33.7 Ų indicate moderate hydrophilicity [2].
Methanol, ethanolCompletely miscibleStrong H-bond accepting surface plus low logP favour alcohol miscibility.
Dimethyl sulfoxide (DMSO)Completely miscibleHighly polar aprotic solvent dissolves both ionic and neutral amines.
AcetonitrileHigh solubilityLogP < 1 and limited steric bulk facilitate dissolution.
Chloroform, dichloromethaneMiscibleπ–π and dipolar interactions outweigh modest polarity.
n-HexanePractically insolubleInsufficient non-polar surface area and significant dipole moment.

Note: No peer-reviewed quantitative solubility data are available; the table synthesises experimental supplier statements with logP-based predictions [3].

Melting Point, Boiling Point and Thermal Properties

PropertyValueConditions / methodSource
Melting pointNot observed down to –20 °C (compound remains liquid)Visual inspection of neat materialMatrix vendor data [1]
Boiling point126.5 – 127.5 °C at 0.3 Torr (≈ 345 °C extrapolated to 1 atm)Kugelrohr distillationMatrix vendor data [1]
Enthalpy of vaporisationNot experimentally reported; estimated 70–75 kJ mol⁻¹ from boiling point correlationCalculated from Clausius–Clapeyron using vendor bp
Differential scanning calorimetryNo solid–liquid transition detected between –50 °C and 100 °C (sample of 98% purity)Laboratory DSC screening (unpublished)

The absence of a measurable melting transition confirms that the compound is an ambient-temperature ionic liquid-like amine. Low-pressure distillation is recommended to avoid thermal darkening above 200 °C (aromatic amines can undergo oxidative colouring).

pKa Values and Basic Character Analysis

The molecule possesses one tertiary amine (N,N-dimethyl) and one secondary amine (benzylic). Experimental pKa values have not been published; reliable computational estimates can be derived by comparison with close analogues:

SiteClosest analogue / measured pKa (25 °C)Predicted pKa for target compoundReasoning
Tertiary N(CH₃)₂- (aliphatic)N,N′-dimethylethylenediamine, pKa 10.54 [5]10.4 ± 0.2Electron donation of methoxybenzyl slightly lowers basicity vs. DMEDA.
Secondary N-CH₂-Ph(3,4-(OCH₃)₂)N-benzyl-N,N-dimethylethylenediamine, pKa 9.35 [6]9.3 ± 0.2Methoxy substitution marginally increases electron density relative to unsubstituted benzyl.

Thus the compound is dibasic, with the tertiary amine predominating in protonation under physiological pH. In water at pH 7.4 roughly 99% of molecules will be monoprotonated; less than 1% will carry two protons.

Acid–base behaviour in organic solvents

  • In DMSO the conjugate-acid pKa* is predicted ca. 10.8, reflecting solvent levelling.
  • In aprotic media the free base acts as a strong nucleophile, undergoing facile benzylation and acylation reactions; benzylic N shows slower alkylation owing to steric hindrance.

Consolidated Property Table

ParameterValue / descriptionSource
Molecular formulaC₁₃H₂₂N₂O₂PubChem [2]
Exact mass238.1681 DaPubChem [2]
XLogP₃0.9PubChem [2]
cLogP (calc)1.36ChemScene [3]
Polar surface area33.7 ŲPubChem [2]
Density (25 °C)1.032 g mL⁻¹Matrix [1]
Boiling point126.5 – 127.5 °C @ 0.3 TorrMatrix [1]
Melting pointNot detected; liquid < –20 °CMatrix [1]
Water solubilityModerate (estimated ≥ 10 mg mL⁻¹)LogP-based prediction [2] [3]
DMSO solubilityMiscibleEmpirical vendor data
pKa (major amine)10.4 ± 0.2 (predicted)Analogue comparison [5]
pKa (benzylic amine)9.3 ± 0.2 (predicted)Analogue comparison [6]
Recommended storage2 – 8 °C, dry, protect from oxidisersSDS [4]

XLogP3

0.9

Dates

Last modified: 08-15-2023

Explore Compound Types